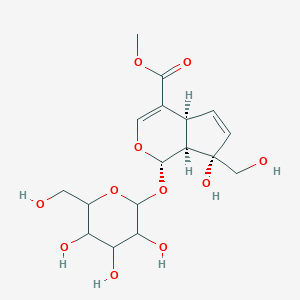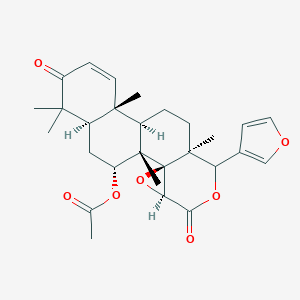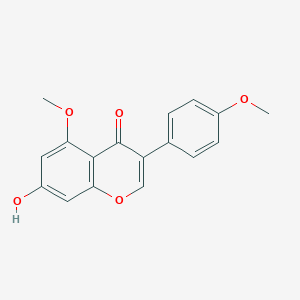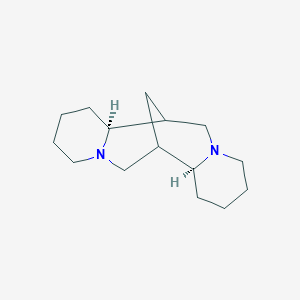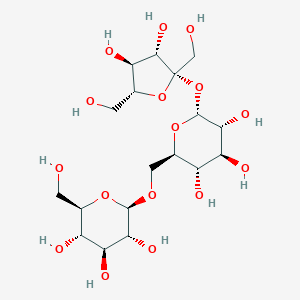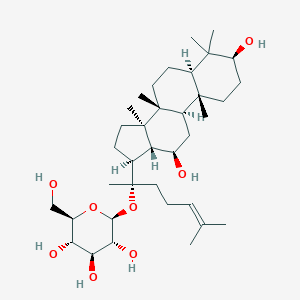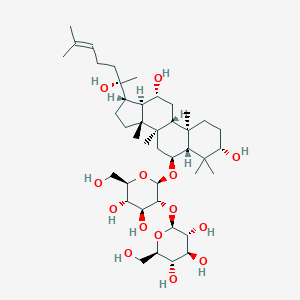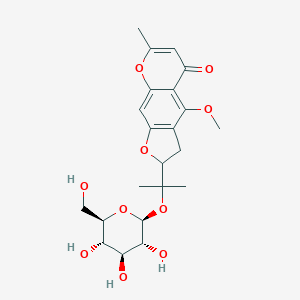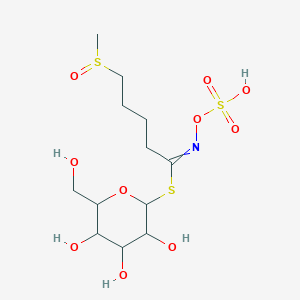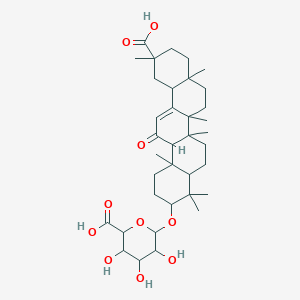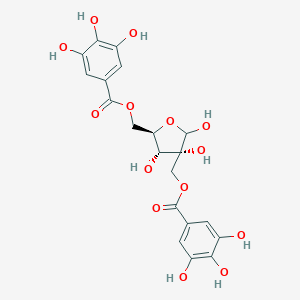
Hamamelitannin
Übersicht
Beschreibung
Hamamelitannin is a tannin found in witch hazel. It has potent antioxidant properties and can act as a skin sensitizer . It is a bioactive natural substance that has been used in various research studies .
Synthesis Analysis
Hamamelitannin can be synthesized in two ways. One method involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose promoted by Bu2SnO using 3,4,5-tri-O-acetylgalloyl chloride, followed by deprotection . Another method involves enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst .
Molecular Structure Analysis
Hamamelitannin has a molecular formula of C20H20O14 and a molecular weight of 484.4 . Its chemical name is [(2R,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxybenzoyl)oxyoxan-4-yl] 3,4,5-trihydroxybenzoate .
Chemical Reactions Analysis
Hamamelitannin has been shown to exhibit anti-diabetic activity by significantly increasing glucose uptake and glycogen storage in a dose-dependent manner . It also affects the expression of key genes and proteins involved in the insulin signaling pathway .
Physical And Chemical Properties Analysis
Hamamelitannin appears as a white powder . It is soluble in ethanol and methanol, and slightly soluble in water . It should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Hamamelitannin has been studied for its antimicrobial properties . It exhibits a broad spectrum of activity against bacteria, fungi, and viruses. Research has shown that Hamamelitannin can disrupt bacterial cell walls and inhibit the formation of biofilms . This makes it a potential candidate for treating infections, especially those resistant to conventional antibiotics.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various studies. It works by inhibiting the production of pro-inflammatory cytokines and mediators, which are substances that contribute to inflammation in the body . This application is particularly relevant in the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Effects
Hamamelitannin is a potent antioxidant . It can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of Hamamelitannin are beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer .
Cancer Research
In the field of oncology, Hamamelitannin has shown promise due to its anti-carcinogenic potential . It can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Its role in cancer chemoprevention and as a complementary agent in chemotherapy is an area of active research .
Dermatological Applications
Hamamelitannin has applications in dermatology as well. It can promote wound healing and has been used in the treatment of skin conditions such as eczema and psoriasis. Its anti-inflammatory and antimicrobial properties contribute to its effectiveness in skin care formulations .
Enzymatic Synthesis and Modification
The compound is also used in the study of enzymatic synthesis and modification of phenolic compounds. Researchers have explored the regioselectivity of enzymatic acylation of Hamamelitannin, which is significant for the production of bioactive phenolic derivatives with potential therapeutic applications .
Wirkmechanismus
Target of Action
Hamamelitannin, also known as 2’,5-Digalloylhamamelofuranose or Hamamelofuranose2,5-digallate, is a polyphenol extracted from the bark of Hamamelis virginiana . It primarily targets the bacterial quorum sensing (QS) system . In particular, it has been suggested to block QS through the TraP QS system . This system plays a crucial role in bacterial communication and biofilm formation, particularly in Staphylococcus aureus .
Mode of Action
Hamamelitannin interacts with its targets by affecting cell wall synthesis and extracellular DNA release of Staphylococcus aureus . It specifically affects S. aureus biofilm susceptibility through the TraP receptor . By blocking the QS system, it disrupts bacterial communication, thereby increasing the susceptibility of S. aureus biofilms towards different classes of antibiotics .
Biochemical Pathways
Hamamelitannin affects the peptidoglycan biosynthesis pathway, a crucial process for bacterial cell wall formation . It also impacts the release of extracellular DNA, a major component of the biofilm matrix . Furthermore, it has been suggested that hamamelitannin may modulate the GLUT-4 signaling cascade, influencing glucose metabolism .
Pharmacokinetics
aureus biofilms towards different classes of antibiotics in vitro , suggesting it may have good bioavailability.
Result of Action
The primary result of hamamelitannin’s action is an increase in the antibiotic susceptibility of S. aureus biofilms . It achieves this by affecting cell wall synthesis and extracellular DNA release, disrupting the structure and function of the biofilms . This leads to a decrease in the biofilm’s resistance to antimicrobial agents .
Action Environment
The action of hamamelitannin can be influenced by environmental factors. For instance, its effectiveness in increasing antibiotic susceptibility was observed in S. . Moreover, it has been shown to increase the susceptibility of S. aureus to antibiotic treatment in in vivo Caenorhabditis elegans and mouse mammary gland infection models , indicating that its action can be influenced by the host environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3S,4S)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2/t13-,16-,19?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPAFOYQTIEEIS-WZKFEGCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]2[C@@H]([C@](C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hamamelofuranose 2'5'-digallate | |
CAS RN |
469-32-9 | |
| Record name | 2-C-[(galloyloxy)methyl]-D-ribose 5-gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hamamelitannin interact with bacterial cells?
A: While the exact mechanism is still under investigation, research suggests that hamamelitannin inhibits bacterial quorum sensing (QS). [] This communication system allows bacteria to coordinate gene expression based on population density, impacting virulence factors like biofilm formation and toxin production. [, , , , ]
Q2: What are the downstream effects of hamamelitannin's QS inhibition in Staphylococcus aureus?
A2: Hamamelitannin has been shown to:
- Inhibit biofilm formation by S. aureus and S. epidermidis. [, , , , ]
- Reduce the production of Staphylococcal Enterotoxin A (SEA) by S. aureus. [, ]
- Increase the susceptibility of S. aureus biofilms to vancomycin, both in vitro and in vivo. [, , ]
Q3: Does hamamelitannin directly kill bacteria?
A: Hamamelitannin exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, but its potency varies depending on the bacterial species and strain. [, ]
Q4: What is the role of hamamelitannin in the anti-inflammatory activity of Hamamelis virginiana extracts?
A: Hamamelitannin contributes to the anti-inflammatory effects of Hamamelis virginiana bark extract by inhibiting the release of inflammatory mediators like IL-6, IL-17C, TSLP, CCL26, and MMP-9 in human keratinocytes. [] It achieves this, at least partly, by impairing NF-κB-driven transcription. []
Q5: What is the molecular formula and weight of hamamelitannin?
A: The molecular formula of hamamelitannin is C20H22O14 and its molecular weight is 482.39 g/mol. [, , ]
Q6: Are there different structural isomers of hamamelitannin?
A: Yes, hamamelitannin exists as a mixture of isomeric 5-galloylhamamelofuranoses, 2′-galloylhamamelofuranoses, and 2′-galloylhamamelopyranoses. [] This complex mixture arises from the equilibrium between different anomeric and positional isomers. []
Q7: How does formulation affect hamamelitannin's stability and delivery?
A: Cyclodextrin-based dressings loaded with hamamelitannin complexes have been investigated for controlled release and improved delivery to wound sites. []
Q8: Have any computational studies been conducted on hamamelitannin?
A: Yes, QSAR (Quantitative Structure-Activity Relationship) studies have been performed on hamamelitannin derivatives to explore their potential as penicillin-binding protein 4 (PBP4) inhibitors. [, ] These studies aim to identify structural features crucial for activity and guide the design of more potent analogues.
Q9: Have molecular docking studies been performed with hamamelitannin?
A: Molecular docking studies have been performed to investigate the interactions of hamamelitannin with various targets, including PBP4 [] and acetylcholinesterase (AChE). [] These studies provide insights into the potential binding modes and affinities of hamamelitannin with these targets.
Q10: How do structural modifications of hamamelitannin affect its activity?
A10: Research on hamamelitannin analogues suggests that:
- Modifications to the galloyl groups can significantly impact activity. [, , ]
- The number and position of galloyl substituents on the hamamelose core influence potency. []
- Increasing the molecular weight and lipophilicity can enhance antibiofilm activity. [, ]
Q11: What in vitro models have been used to study hamamelitannin's activity?
A11: Various in vitro models have been employed, including:
- Bacterial growth inhibition assays to assess antibacterial activity. [, , , ]
- Biofilm formation assays to evaluate antibiofilm efficacy. [, , , , , , ]
- Toxin production assays to determine the ability to suppress toxin production. [, , , ]
- Cell culture models to assess cytotoxicity and anti-inflammatory activity. [, , , ]
Q12: What in vivo models have been used to study hamamelitannin's activity?
A12: Hamamelitannin and its analogues have been studied in vivo using:
- Invertebrate models like Galleria mellonella and Caenorhabditis elegans to evaluate efficacy in infection models. [, ]
- Murine models, such as a mouse mammary gland infection model and a mouse pulmonary infection model, to assess efficacy in vivo. [, ]
Q13: What is known about the toxicity and safety profile of hamamelitannin?
A13: While Hamamelis virginiana extracts are generally considered safe for topical use, the safety profile of isolated hamamelitannin requires further investigation.
Q14: Are there any concerns regarding the potential toxicity of hamamelitannin?
A14: As a polyphenol, hamamelitannin's potential for long-term toxicity and its effects on various organ systems require careful evaluation. Further research is needed to fully understand its safety profile.
Q15: How is hamamelitannin typically extracted and purified?
A: Hamamelitannin is commonly extracted from plant material using solvents like acetone or methanol. [, , ] Purification is often achieved through chromatographic techniques such as HPLC. [, , ]
Q16: What analytical methods are used to characterize and quantify hamamelitannin?
A16: Various methods are employed, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



